(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Description
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C11H16N4/c1-8(2)7-15-10(6-12)14-9-4-3-5-13-11(9)15/h3-5,8H,6-7,12H2,1-2H3 |
InChI Key |
CLLIKVNZVBWGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NC2=C1N=CC=C2)CN |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Nucleophilic Substitution, Reduction, and Cyclization
A highly efficient and green chemistry-aligned method involves a one-pot reaction sequence starting from 2-chloro-3-nitropyridine derivatives, primary amines, zinc reduction, and aldehyde condensation in a water-isopropanol solvent system (H2O-IPA). This method was reported by Pitchumani et al. and refined in subsequent studies:
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Reaction of 2-chloro-3-nitropyridine with a primary amine (e.g., isobutylamine) in H2O-IPA at 80 °C for 2 hours yields the intermediate pyridine-2,3-diamine.Step 2: Reduction
The nitro group is reduced to an amine using zinc dust and hydrochloric acid at 80 °C for 45 minutes, producing the diamine intermediate.Step 3: Heterocyclization
Without isolating intermediates, substituted aldehydes are added to the reaction mixture and heated at 85 °C for 10 hours to form the imidazo[4,5-b]pyridine ring system.Workup and Purification
The product is extracted with ethyl acetate, dried, and purified by silica gel chromatography to yield the target compound in excellent yields.
This method benefits from the use of polar protic solvents (H2O-IPA), which enhance reaction rates and yields compared to aprotic solvents. The entire process can be completed in under 24 hours with minimal intermediate handling, aligning with green chemistry principles.
| Step | Reagents/Conditions | Time | Temperature | Outcome |
|---|---|---|---|---|
| 1 | 2-chloro-3-nitropyridine + primary amine in H2O-IPA | 2 h | 80 °C | Pyridine-2,3-diamine intermediate |
| 2 | Zn dust + HCl | 45 min | 80 °C | Reduction to diamine |
| 3 | Substituted aldehyde | 10 h | 85 °C | Cyclization to imidazo[4,5-b]pyridine |
Alternative Pd- or Cu-Catalyzed Cyclization Methods
Other synthetic approaches involve palladium- or copper-catalyzed regiospecific cyclizations of 2-halo-3-acylaminopyridines with amines, allowing for selective formation of the imidazo[4,5-b]pyridine core. These methods provide versatility in introducing various substituents at the 2- and 3-positions, though they often require more complex catalyst systems and longer reaction times.
- Pd-catalyzed amidation of 2-chloro-3-amino-substituted pyridines,
- Cu- and Pd-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine derivatives.
These methods allow for fine-tuning of substitution patterns but typically involve harsher conditions and less environmentally friendly reagents compared to the one-pot Zn/HCl reduction approach.
Synthesis of the Isobutyl Substituent
The isobutyl group at the 3-position is introduced via the choice of primary amine in the nucleophilic substitution step. Using isobutylamine as the nucleophile ensures selective incorporation of this alkyl group into the imidazo[4,5-b]pyridine scaffold during cyclization.
Characterization and Verification
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the chemical environment of protons and carbons in the heterocyclic system.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.
- Thin-Layer Chromatography (TLC) : Monitors reaction progress.
- Purification Techniques : Silica gel column chromatography using ethyl acetate/hexane mixtures.
Comparative Analysis of Preparation Methods
| Methodology | Advantages | Limitations | Typical Yield (%) | Reaction Time | Environmental Impact |
|---|---|---|---|---|---|
| One-pot SNAr + Zn/HCl reduction + cyclization in H2O-IPA | Simple, green solvent system, short time, high yield | Limited to primary amines compatible with conditions | 85–95 | ~12–14 hours total | Low (water/isopropanol solvent, Zn/HCl reductant) |
| Pd/Cu-catalyzed cyclization | High regioselectivity, diverse substitutions | Requires expensive catalysts, longer times | 70–85 | 12–24 hours | Moderate (metal catalysts) |
| Multi-step classical synthesis | Established protocols, flexible intermediates | More steps, isolation required, longer total time | 60–80 | Several days | Higher due to solvents and reagents |
Research Findings and Optimization
- Using Zn/HCl as a reducing agent significantly reduces reaction time for nitro group reduction from 12 hours (with Zn/AcOH) to 45 minutes without compromising yield.
- The solvent system H2O-IPA (1:1) is superior to methanol, ethanol, or aprotic solvents, enhancing both reaction rate and yield during heterocyclization.
- Electron-donating and electron-withdrawing substituents on aldehydes are well tolerated, allowing for structural diversity in the final compound.
- The one-pot method avoids isolation of intermediates, improving overall efficiency and reducing waste.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-chloro-3-nitropyridine derivatives |
| Nucleophile | Isobutylamine (for isobutyl substitution) |
| Reducing Agent | Zinc dust + HCl |
| Solvent | Water-isopropanol (1:1) |
| Temperature | 80–85 °C |
| Reaction Time | 12–14 hours total |
| Purification | Silica gel chromatography (15% EtOAc/hexane) |
| Characterization Techniques | ^1H NMR, ^13C NMR, HRMS, TLC |
| Typical Yield | 85–95% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group facilitates nucleophilic substitution with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds.
-
Mechanistic Insight : The amine’s lone pair attacks electrophilic centers, forming new C–N or N–X bonds. Steric hindrance from the isobutyl group may influence regioselectivity .
Oxidation Reactions
The amine and heteroaromatic ring undergo oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 8 h | N-oxide derivative | |
| KMnO₄ | H₂O, pH 10, 25°C, 24 h | Ring-hydroxylated metabolite |
-
Key Finding : Oxidation of the imidazo[4,5-b]pyridine ring generates electrophilic intermediates, enabling further functionalization .
Reduction Reactions
While the compound itself is not typically reduced, its synthetic precursors (e.g., nitro intermediates) undergo reduction:
| Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitro precursor | Zn/HCl, H₂O-IPA, 80°C, 45 min | Amine product | |
| Imine intermediate | NaBH₄, MeOH, 0°C → rt, 2 h | Secondary amine |
-
Industrial Relevance : Zn/HCl-mediated reductions are scalable and align with green chemistry principles .
Cross-Coupling Reactions
The imidazo[4,5-b]pyridine core participates in Pd- and Cu-catalyzed couplings when halogenated:
| Reaction | Catalysts/Ligands | Substrates | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, bathophenanthroline | Arylboronic acids | 70–85% | |
| Buchwald-Hartwig | CuI, L-proline | Aryl halides | 65–78% |
-
Limitation : Direct C–H activation requires halogenated derivatives, necessitating pre-functionalization .
Cyclization and Heterocycle Formation
The amine group enables cyclocondensation to form fused heterocycles:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CS₂ | KOH, DMF, 120°C, 6 h | Imidazo[4,5-b]pyridothiazole | |
| CH₃COCH₂COCl | Et₃N, THF, reflux, 12 h | Pyrrolo-imidazopyridine hybrid |
Scientific Research Applications
(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity against cancer cells . Additionally, it may modulate the activity of certain enzymes and receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The imidazo[4,5-b]pyridine scaffold is highly modular, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural and Physicochemical Properties
*Estimated using fragment-based methods.
Key Observations:
- Solubility : Methanamine derivatives with dihydrochloride salts (e.g., CID 63757458 , CAS 914087-69-7 ) exhibit improved aqueous solubility (>10 mg/mL) compared to free bases.
- Reactivity : Brominated analogs (e.g., ) allow for cross-coupling reactions, while diaryl derivatives (e.g., ) favor aromatic interactions in biological targets.
Key Observations:
Biological Activity
(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazole ring fused with a pyridine ring, with an isobutyl group at the 3-position of the imidazo ring and a methanamine substituent at the 2-position of the pyridine ring. Its molecular formula is C_{12}H_{18}N_{4}, with a molecular weight of approximately 216.28 g/mol.
Pharmacological Properties
Research indicates that this compound exhibits notable pharmacological activities, particularly as an inhibitor of nitric oxide synthase (NOS). NOS plays a critical role in various physiological processes, including blood pressure regulation and neurotransmission. The compound's structural similarities to other known NOS inhibitors suggest it may also possess significant bioactivity against different isoforms of NOS.
Inhibition of Nitric Oxide Synthase
Studies have demonstrated that compounds with similar structures to this compound exhibit varying degrees of NOS inhibition. For example, derivatives have shown IC50 values in the low micromolar range against specific NOS isoforms, indicating a potential for therapeutic applications in cardiovascular diseases and neurodegenerative disorders where NO signaling is disrupted .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of related compounds reveals how slight alterations can significantly impact their pharmacological profiles:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine | Isopropyl group instead of isobutyl | Potentially different pharmacokinetics |
| 3-methyl-3H-imidazo[4,5-b]pyridine | Methyl group at the 3-position | Simpler structure; less steric hindrance |
| 5-chloro-1H-imidazo[4,5-b]pyridine | Chlorine substitution at the 5-position | Different electronic properties affecting reactivity |
This table illustrates how variations in substituents can lead to diverse biological activities and chemical properties among imidazo[4,5-b]pyridine derivatives.
Case Studies on Biological Activity
Several studies have explored the biological activity of this compound in vitro and in vivo.
Anticancer Activity : A series of derivatives based on imidazo[4,5-b]pyridine were tested against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against HeLa cells with IC50 values ranging from 0.071 μM to 0.126 μM compared to reference drugs like doxorubicin .
Antimicrobial Activity : While many imidazo derivatives showed limited antibacterial effects, specific substitutions enhanced activity against pathogens like E. coli. For example, amidino-substituted variants exhibited moderate inhibitory concentrations against bacterial strains, demonstrating the potential for further development in antimicrobial therapies .
The mechanisms through which this compound exerts its biological effects are under investigation. Techniques such as X-ray crystallography have been utilized to elucidate binding interactions with NOS enzymes at the molecular level. These studies provide insights into how structural features influence selectivity and potency against different isoforms of NOS and other biological targets .
Q & A
Q. What computational tools predict pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
